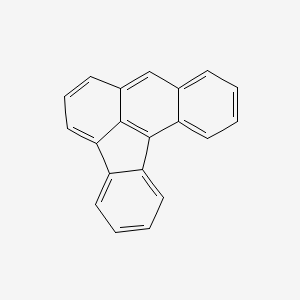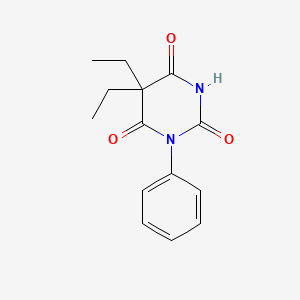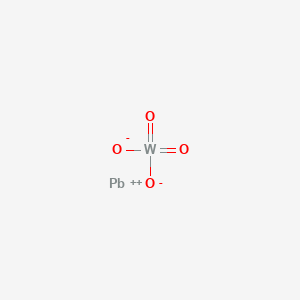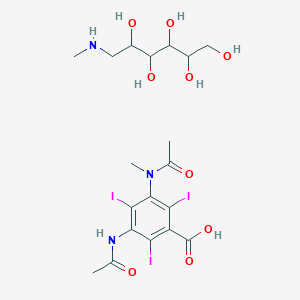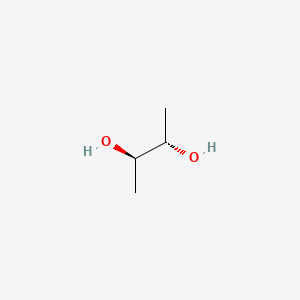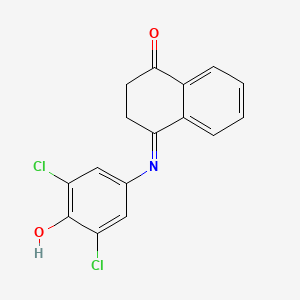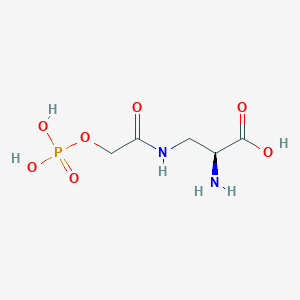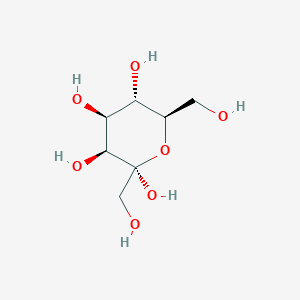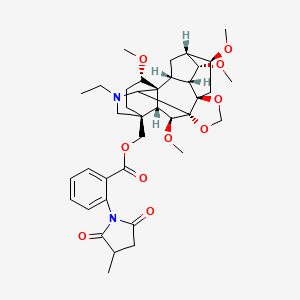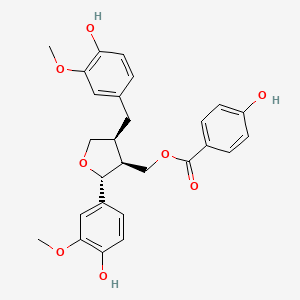
Agastinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agastinol is a natural product found in Agastache rugosa with data available.
Applications De Recherche Scientifique
Agastinol's Inhibition of Apoptosis
Agastinol, derived from Agastache rugosa, has shown promise in inhibiating apoptosis in U937 cells, a type of human cancer cell. This was discovered in an investigation where two novel lignans, agastinol and agastenol, were isolated and evaluated in an apoptosis inhibition assay. They exhibited IC50 values of 15.2 and 11.4 microg/mL respectively, indicating potential therapeutic applications in cancer research (Lee, Kim, & Kho, 2002).
Agastinol in Phytochemistry and Bioactivity
A comprehensive review of the phytochemistry and bioactivity of Agastache species, including Agastache rugosa, provides insight into agastinol's chemical profile. This review highlights the significance of phenylpropanoids and terpenoids in these species, with agastinol being a unique lignan isolated from them. The bioactivity of various extracts or individual compounds from Agastache species has been explored for antimicrobial, antiviral, and anti-mutagenic activities, as well as cytotoxicity against cancer cell lines. This suggests a broad spectrum of potential scientific applications for agastinol in medicinal research (Zielińska & Matkowski, 2014).
Agastinol in Agricultural Research
A paper on agricultural research systems and technological regimes touches on the broader context in which the research and development of compounds like agastinol occur. While not directly addressing agastinol, this paper provides valuable insight into the systemic influences that shape the direction and focus of agricultural and botanical research, including the exploration of novel compounds (Vanloqueren & Baret, 2009).
Propriétés
Nom du produit |
Agastinol |
|---|---|
Formule moléculaire |
C27H28O8 |
Poids moléculaire |
480.5 g/mol |
Nom IUPAC |
[(2R,3S,4S)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl 4-hydroxybenzoate |
InChI |
InChI=1S/C27H28O8/c1-32-24-12-16(3-9-22(24)29)11-19-14-34-26(18-6-10-23(30)25(13-18)33-2)21(19)15-35-27(31)17-4-7-20(28)8-5-17/h3-10,12-13,19,21,26,28-30H,11,14-15H2,1-2H3/t19-,21-,26+/m1/s1 |
Clé InChI |
GFXHOKACHHWSQG-KCPMXOJXSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)C[C@@H]2CO[C@H]([C@@H]2COC(=O)C3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)O |
SMILES canonique |
COC1=C(C=CC(=C1)CC2COC(C2COC(=O)C3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)O |
Synonymes |
(8S,7'R,8'S)-4-hydroxybenzoic acid 4-(4-hydroxy-3-methoxybenzyl)-2-(4-hydroxy-3-methoxyphenyl)tetrahydrofuran-3-ylmethyl ester agastinol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



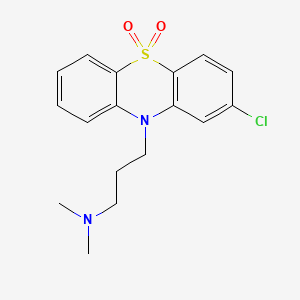
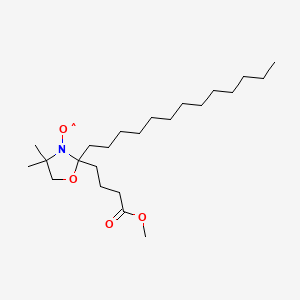
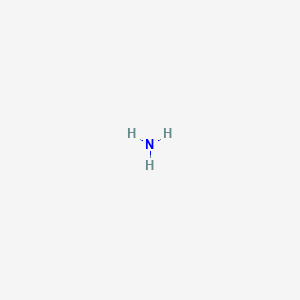
![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B1221850.png)
